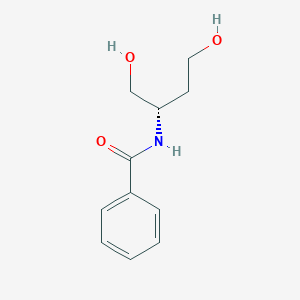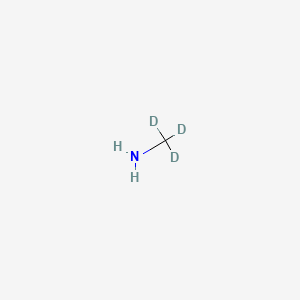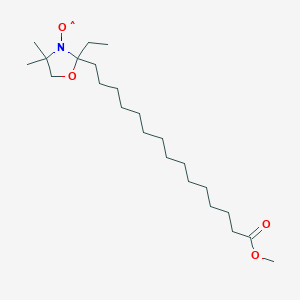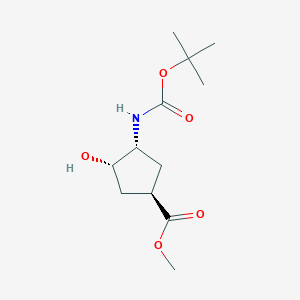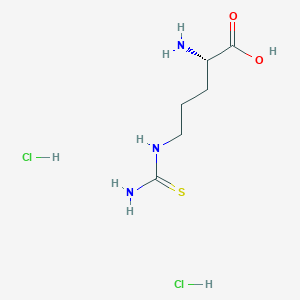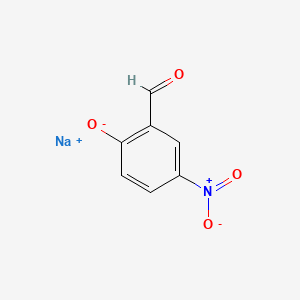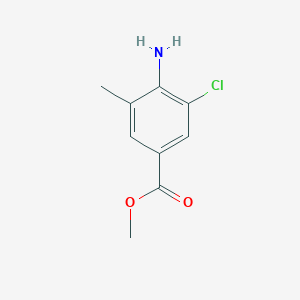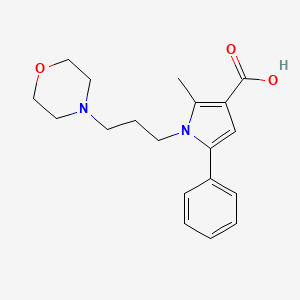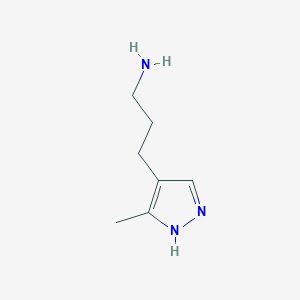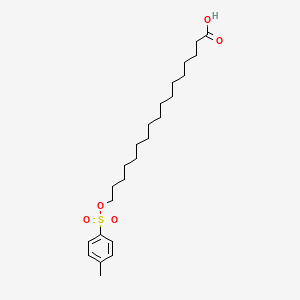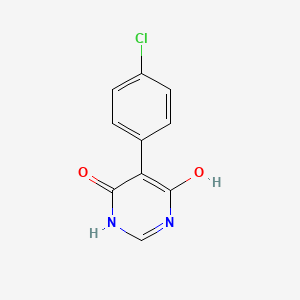
5-(4-Chlorophenyl)pyrimidine-4,6-diol
Overview
Description
“5-(4-Chlorophenyl)pyrimidine-4,6-diol” is a chemical compound with the linear formula C10H7ClN2O2 . Its molecular weight is 222.632 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chlorophenyl)pyrimidine-4,6-diol” include a molecular weight of 222.63 g/mol and a molecular formula of C10H7ClN2O2 .Scientific Research Applications
Molecular Structure and Bonding Characteristics
The structural, bonding, and spectral analysis of antimalarial drugs, including compounds related to 5-(4-Chlorophenyl)pyrimidine-4,6-diol, reveals significant insights. Such compounds have been studied using Fourier Transform Infrared (FT IR) and Raman spectra to understand their molecular geometry, natural bond orbital, and molecular electrostatic potential. The dihedral angle between the pyrimidine and phenyl rings is crucial for the drug molecule's proper docking in enzyme active sites, and the existence of intermolecular hydrogen bonding networks is indicated by the strong splitting of stretching vibrations of amino groups (Sherlin et al., 2018).
Synthesis and Chemical Transformation
Research into the synthesis and transformation of pyrimidine compounds, including those related to 5-(4-Chlorophenyl)pyrimidine-4,6-diol, has led to the development of various derivatives with potential biological interest. For example, transformations involving chlorination and nucleophilic substitution have been utilized to produce amino-substituted compounds, highlighting the versatility and reactivity of the pyrimidine ring in chemical synthesis (Campaigne et al., 1970).
Antimalarial Activity
Pyrimidine derivatives have been evaluated for their antimalarial properties, with compounds like 2:4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine showing significant activity against malaria infections in laboratory animals. This highlights the potential of 5-(4-Chlorophenyl)pyrimidine-4,6-diol and related compounds in the development of new antimalarial agents (Rollo, 1951).
Inhibitory Effects on Enzymes
The study of enzyme inhibitors has explored the binding modes of pyrimidine compounds to enzymes like dihydrofolic reductase. By synthesizing various derivatives, researchers aim to understand where bulky groups can be placed on the pyrimidine ring to allow good binding, thereby informing the design of irreversible inhibitors for therapeutic purposes (Baker et al., 1967).
Antimicrobial and Anticancer Potential
New pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The structural modifications and chemical reactivity of compounds similar to 5-(4-Chlorophenyl)pyrimidine-4,6-diol contribute to their biological efficacy, offering potential as therapeutic agents (Abdelghani et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIUNXJXVOJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CNC2=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393045 | |
| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)pyrimidine-4,6-diol | |
CAS RN |
3979-80-4 | |
| Record name | 5-(4-chlorophenyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLORO-PHENYL)-PYRIMIDINE-4,6-DIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



